molecular formula C10H9FN2O2 B2481892 Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1352625-27-4

Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2481892
CAS No.: 1352625-27-4
M. Wt: 208.192
InChI Key: ZLZKMWIDSKGQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9FN2O2. It is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core substituted with an ethyl ester group at the 3-position and a fluorine atom at the 6-position.

Scientific Research Applications

Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate are not available, similar compounds have shown promise in the treatment of various conditions. For example, they have been used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, and kinase p38 inhibitors . Furthermore, the introduction of fluorine atoms into organic molecules is a topic of interest in modern medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the fluorine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds, such as pyrazolo[1,5-a]pyrimidines, which may have different substitution patterns and properties .

Properties

IUPAC Name

ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZKMWIDSKGQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.